molecular formula C8H5Br3O B8370928 2-Bromo-1-(3,4-dibromo-phenyl)-ethanone

2-Bromo-1-(3,4-dibromo-phenyl)-ethanone

Cat. No.: B8370928
M. Wt: 356.84 g/mol
InChI Key: TUQODQYAMJTNTQ-UHFFFAOYSA-N
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Description

2-Bromo-1-(3,4-dibromo-phenyl)-ethanone is a brominated aromatic ketone with the molecular formula C₈H₅Br₃O, inferred from structural analogs . It features a bromine atom at the 2-position of the ethanone moiety and bromine substituents at the 3- and 4-positions of the phenyl ring. The compound’s high bromine content imparts strong electron-withdrawing effects, enhancing electrophilicity at the carbonyl carbon, which is critical for nucleophilic substitution reactions.

Properties

Molecular Formula

C8H5Br3O

Molecular Weight

356.84 g/mol

IUPAC Name

2-bromo-1-(3,4-dibromophenyl)ethanone

InChI

InChI=1S/C8H5Br3O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2

InChI Key

TUQODQYAMJTNTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of brominated ethanones are highly dependent on substituents. Below is a comparative analysis with key analogs:

Table 1: Comparative Data of Brominated Ethanones
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-Bromo-1-(3,4-dibromo-phenyl)ethanone 3,4-diBr on phenyl C₈H₅Br₃O ~359.8 High electrophilicity; inferred use in halogenated intermediates.
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone 3,4-diOCH₃ on phenyl C₁₀H₁₁BrO₃ 259.1 Electron-donating methoxy groups; used in alkylation reactions .
2-Bromo-1-(4-hydroxyphenyl)ethanone 4-OH on phenyl C₈H₇BrO₂ 229.05 Key intermediate in synephrine synthesis (64.7% yield) .
2-Bromo-1-(4-iodophenyl)ethanone 4-I on phenyl C₈H₆BrIO 338.94 Versatile intermediate for cross-coupling reactions .
2-Bromo-1-(2,4-dichlorophenyl)ethanone 2,4-diCl on phenyl C₈H₅BrCl₂O 278.39 Chlorine substituents reduce steric hindrance compared to bromine .

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